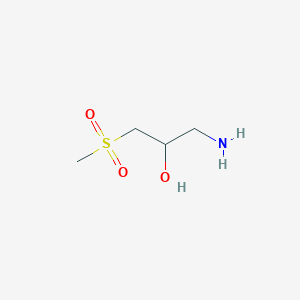![molecular formula C8H6ClIN2 B13024719 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[3,2-c]pyridine core, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by selective halogenation. The synthetic route can be summarized as follows:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, amines; typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA); performed in solvents like acetonitrile or dichloromethane.
Reduction: Palladium on carbon, lithium aluminum hydride (LiAlH4); performed in solvents like ethanol or tetrahydrofuran (THF).
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3); performed in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors. The chlorine and iodine substituents can enhance binding affinity to molecular targets through halogen bonding and hydrophobic interactions . The compound can modulate signaling pathways by interacting with key proteins, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Lacks the chlorine substituent, potentially altering its chemical properties and applications.
4-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Similar structure with bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents. This dual halogenation provides distinct reactivity patterns and enhances its utility in various chemical reactions and biological applications. The combination of these substituents can improve binding affinity and selectivity in drug design .
Eigenschaften
Molekularformel |
C8H6ClIN2 |
|---|---|
Molekulargewicht |
292.50 g/mol |
IUPAC-Name |
4-chloro-3-iodo-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-4-5(10)7-6(12)2-3-11-8(7)9/h2-4H,1H3 |
InChI-Schlüssel |
YGPVKPKXDFQGPH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=CN=C2Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)


![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)



![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)

![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)

